(3S)-3-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid hydrochloride
Description
Properties
IUPAC Name |
(3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4.ClH/c11-7(4-10(12)13)6-1-2-8-9(3-6)15-5-14-8;/h1-3,7H,4-5,11H2,(H,12,13);1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMXUXCAMZBRKT-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)[C@H](CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A similar compound, (3s)-1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1h-imidazol-1-yl)phenoxy]piperidine, has been found to interact withNitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.
Biochemical Analysis
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Metabolic Pathways
It is hypothesized that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels.
Biological Activity
(3S)-3-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid hydrochloride is a compound characterized by its unique structural features, including a benzodioxole moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
The molecular formula for this compound is C10H12ClN2O4 with a molecular weight of 246.66 g/mol. The compound features an amino group that is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H12ClN2O4 |
| Molecular Weight | 246.66 g/mol |
| IUPAC Name | This compound |
| CAS Number | 186028-80-8 |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with commercially available precursors.
- Bromination : A benzodioxole derivative undergoes bromination.
- Nucleophilic Substitution : The introduction of the amino group occurs through nucleophilic substitution.
- Final Assembly : The propanoic acid moiety is added under controlled conditions to ensure the correct stereochemistry.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Modulation : The compound can modulate the activity of specific enzymes by interacting with their active sites.
- Receptor Binding : Its structure allows it to bind to certain receptors, influencing cellular signaling pathways.
The amino group facilitates hydrogen bonding with biological molecules, enhancing binding affinity and specificity.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Properties : Studies have shown that the compound may protect neuronal cells from oxidative stress and apoptosis.
- Anti-inflammatory Activity : It has been observed to reduce inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Neuroprotection Study :
- Objective : To evaluate the neuroprotective effects against oxidative stress in neuronal cell lines.
- Findings : The compound significantly reduced cell death and oxidative damage markers compared to untreated controls.
-
Anti-inflammatory Research :
- Objective : To assess the anti-inflammatory effects in a murine model of inflammation.
- Results : Administration of this compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6.
Scientific Research Applications
Chemistry
In synthetic chemistry, (3S)-3-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid hydrochloride serves as a versatile building block. Its unique structure allows for the synthesis of more complex molecules through various chemical reactions such as:
- Nucleophilic Substitution: The amino group can be modified to introduce different functionalities.
- Coupling Reactions: It can be coupled with other compounds to create novel derivatives with potential applications in drug development.
Biology
In biological research, this compound is utilized as a probe to study the interactions of benzodioxole derivatives with biological targets. The amino group facilitates conjugation with biomolecules, enhancing the study of its biological activity. Notable applications include:
- Biological Activity Studies: Investigating the effects on enzyme inhibition or receptor binding.
- Targeted Drug Delivery: Modifying the compound for use in drug delivery systems that target specific tissues or cells.
Medicine
The medicinal chemistry potential of this compound is significant. It has been explored as a lead compound for developing new pharmaceuticals due to its structural properties that can be optimized for:
- Increased Potency: Altering functional groups to enhance interaction with biological targets.
- Reduced Toxicity: Modifying the compound to minimize side effects while maintaining efficacy.
Case Studies
-
Enzyme Inhibition Studies:
- A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on specific enzymes involved in metabolic pathways. This suggests potential therapeutic applications in metabolic disorders.
-
Drug Development:
- Research highlighted the modification of this compound to create analogs that showed improved binding affinity for certain receptors. These findings are promising for developing new treatments for conditions such as anxiety and depression.
Industrial Applications
In industry, this compound can be employed in the development of new materials. Its unique chemical properties allow for:
- Material Science Innovations: Designing polymers or composites with enhanced thermal stability or mechanical strength.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of β-amino acid derivatives with aromatic substituents. Below is a structural and functional comparison with closely related analogs:
Table 1: Structural and Functional Comparison
Key Differences :
Substituent Effects: The benzodioxole group in the target compound confers electron-rich aromaticity, which may influence binding to receptors or enzymes (e.g., via π-π interactions) . The hydrazinylpyridazine analog represents a divergent heterocyclic system, with bromine and hydrazine groups enabling nucleophilic substitution or coordination chemistry .
Backbone Modifications: The target compound’s propanoic acid backbone is a hallmark of β-amino acids, which are known for metabolic stability compared to α-amino acids. The methyl ester derivative, however, replaces the carboxylic acid with an ester, altering solubility and reactivity .
The hydrochloride salt in both cases improves crystallinity and handling .
Research Findings and Data Gaps
Available literature lacks direct pharmacological or biochemical data for the target compound. By analogy:
- Benzodioxole-containing compounds (e.g., safrole, paroxetine) exhibit diverse activities, including CNS modulation and enzyme inhibition. The methylenedioxy group may confer metabolic resistance via cytochrome P450 inhibition .
- β-Amino acids are explored as peptide mimetics and enzyme inhibitors due to their resistance to proteolytic cleavage.
Critical Data Gaps :
- Physicochemical Properties : Melting point, solubility, and logP values are unreported.
- Synthetic Routes : Synthesis details (e.g., enantioselective methods) are absent.
Q & A
Q. What are the established synthetic routes for (3S)-3-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves coupling a benzodioxol-containing precursor (e.g., 1,3-benzodioxol-5-ylpropanoic acid derivatives) with a protected amino group. Key steps include:
- Protection/Deprotection : Use Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) groups to protect the amine during synthesis. Acidic deprotection (e.g., HCl in dioxane) yields the hydrochloride salt .
- Coupling Reagents : Employ HATU or EDC for amide bond formation to minimize racemization .
- Crystallization : Final purification via recrystallization in ethanol/water mixtures improves purity (>95%) .
Critical Parameter : Reaction pH and temperature must be tightly controlled to avoid hydrolysis of the benzodioxol ring.
Q. How is the stereochemical integrity of the (3S)-configuration validated during synthesis?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with a mobile phase of hexane/isopropanol (80:20) and UV detection at 254 nm. Retention time comparison with a known standard confirms enantiopurity .
- Specific Rotation : Measure optical rotation (e.g., [α]D²⁴ = +10° to +13° in 0.5N HCl) to verify consistency with literature values for the (3S)-enantiomer .
- X-ray Crystallography : Resolve crystal structures using SHELX software to confirm absolute configuration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported purity levels (e.g., 95% vs. >98%) for this compound?
- Methodological Answer : Discrepancies often arise from analytical methods. To address this:
- Multi-Technique Validation : Combine HPLC (C18 column, 0.1% TFA/acetonitrile gradient), NMR (integration of benzodioxol protons at δ 6.7–6.9 ppm), and mass spectrometry (ESI-MS m/z 254.1 [M+H]⁺) for cross-verification .
- Impurity Profiling : Identify byproducts (e.g., deaminated or ring-opened derivatives) via LC-MS/MS and adjust synthetic protocols to minimize their formation .
Q. What strategies are recommended for studying the metabolic stability of this compound in biological systems?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Key parameters:
- Co-Factor Cocktail : NADPH (1 mM), MgCl₂ (3 mM), PBS (pH 7.4) at 37°C .
- Half-Life Calculation : Use nonlinear regression to estimate t₁/₂ and intrinsic clearance .
- Structural Modifications : Introduce deuterium at labile positions (e.g., α-carbon) to assess isotope effects on metabolic stability .
Q. How does the benzodioxol moiety influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Perform molecular docking (AutoDock Vina) using X-ray structures of target proteins (e.g., GABA transaminase). The benzodioxol group’s electron-rich aromatic system may engage in π-π stacking or hydrogen bonding .
- SAR Analysis : Synthesize analogs with modified substituents (e.g., methylenedioxy vs. dimethoxy) and compare IC₅₀ values in enzyme inhibition assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
